molecular formula C10H10BrFO2 B12932628 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane

Cat. No.: B12932628
M. Wt: 261.09 g/mol
InChI Key: GQLKICKTZFXILL-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol. This intermediate is then subjected to fluorination and subsequent cyclization to form the oxetane ring. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds .

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is unique due to the combination of the bromine, methoxy, and fluorine groups attached to an oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)-3-fluorooxetane

InChI

InChI=1S/C10H10BrFO2/c1-13-9-4-7(2-3-8(9)11)10(12)5-14-6-10/h2-4H,5-6H2,1H3

InChI Key

GQLKICKTZFXILL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(COC2)F)Br

Origin of Product

United States

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